2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Description
Properties
IUPAC Name |
2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWFBZQFHPDLNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568645 | |
| Record name | 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112193-37-9 | |
| Record name | 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H-pyrido[2,3-b][1,4]oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Mannich reaction, which involves the condensation of a primary amine, formaldehyde, and a suitable aromatic compound . The reaction is usually carried out under acidic conditions and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Mechanism of Action : The primary mechanism by which 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine exerts its effects is through the inhibition of IAPs. By antagonizing these proteins, the compound can induce apoptosis in cancer cells, thereby serving as a potential therapeutic agent for various malignancies. Its interaction with caspases (specifically caspase-3 and caspase-9) leads to the cleavage of poly (ADP-ribose) polymerase (PARP-1), a critical process in the apoptotic pathway .
Pharmacological Effects : Research indicates that derivatives of this compound exhibit a range of pharmacological activities including antitumor, anti-inflammatory, and antimicrobial properties. For instance, studies have shown that certain derivatives can act as effective inhibitors against various cancer cell lines .
Material Science
In addition to its biological significance, this compound is utilized in the development of advanced materials. It serves as a building block for synthesizing polybenzoxazines—thermosetting materials known for their excellent thermal stability and mechanical properties. These materials are increasingly being explored for use in coatings and composites due to their low shrinkage during curing and minimal volatile emissions during processing .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions such as the Mannich reaction. This method combines a primary amine with formaldehyde and an appropriate aromatic compound under controlled conditions to yield the desired heterocyclic structure.
Case Study 1: Cancer Therapeutics
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. For example, as an IAP antagonist, it binds to and inhibits the activity of IAPs, leading to the induction of apoptotic cell death in cancer cells . This interaction disrupts the pathways that normally prevent apoptosis, thereby sensitizing cells to programmed cell death .
Comparison with Similar Compounds
vs. 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine
The regioisomer 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 20348-23-6) differs in the position of the oxygen atom within the oxazine ring. While both isomers share similar molecular formulas (C₇H₈N₂O), the target compound demonstrated superior solubility and mGluR5 PAM activity. For example, phenoxy-linked derivatives of 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (e.g., compound 97) exhibited EC₅₀ values of 50 nM, whereas the regioisomeric oxazine 94 showed weaker activity (EC₅₀ > 500 nM) . This disparity is attributed to enhanced solvation and reduced steric hindrance in the 2,3-dihydro series .
Table 1. Comparison of Regioisomeric Oxazines
| Compound | EC₅₀ (nM) | Solubility (µg/mL) | Key Structural Feature |
|---|---|---|---|
| This compound (97 ) | 50 | High | Phenoxy linker, N-methyl cap |
| 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (94 ) | >500 | Moderate | Benzyloxy linker |
Substituted Derivatives
Halogenated Derivatives
Halogenation at positions 6, 7, or 8 of the pyrido-oxazine core modulates electronic properties and binding affinity. For instance:
- 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS: 946121-78-4) is a key intermediate for Suzuki coupling reactions, enabling further functionalization .
- 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS: 1203499-17-5) and 8-chloro derivatives (CAS: 1198154-60-7) exhibit reduced metabolic turnover compared to non-halogenated analogs, enhancing stability .
Table 2. Halogenated Derivatives
Chromanone and Azachromanone Analogs
Replacing the oxazine core with chromanone or azachromanone rings (e.g., compounds 90–93) led to mixed results. While azachromanone derivatives retained mGluR5 activity (EC₅₀ < 500 nM), chromanone-based analogs with benzyloxy linkers were 5-fold less potent than the parent 2,3-dihydro-pyrido-oxazine . This highlights the critical role of the oxazine ring in maintaining target engagement.
Table 3. Chromanone vs. Pyrido-Oxazine Activity
| Compound Series | Linker Type | EC₅₀ (nM) | Solubility |
|---|---|---|---|
| Chromanone (e.g., 90 ) | Benzyloxy | ~250 | Low |
| Azachromanone (e.g., 91 ) | Phenoxy | ~200 | Moderate |
| 2,3-Dihydro-pyrido-oxazine | Phenoxy | 50 | High |
Impact of Capping Groups
Capping the oxazine’s nitrogen with groups like carbamates (99 ), acetyl (100 ), or sulfonamides (101 ) modulates potency and solubility. The N-methyl derivative (97 ) emerged as optimal, achieving an EC₅₀ of 50 nM with enhanced aqueous solubility . In contrast, bulkier capping groups reduced activity, underscoring the sensitivity of mGluR5’s allosteric pocket to steric effects.
Key Research Findings
Metabolic Stability: The benzylic ether in 2,3-dihydro-pyrido-oxazine contributes to oxidative metabolism, but halogenation or phenoxy linkers mitigate this liability .
Solubility-Driven Design: The 2,3-dihydro series outperforms regioisomers and chromanones due to favorable solvation and reduced ring strain .
Steep Structure-Activity Relationships (SAR): Minor structural changes (e.g., N-methyl vs. NH caps) drastically alter potency, necessitating precise medicinal chemistry optimization .
Biological Activity
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a fused bicyclic structure that includes a pyridine ring and an oxazine moiety. Its structural formula can be represented as follows:
This unique structure contributes to its interaction with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Phosphoinositide 3-Kinase (PI3K) : The compound has been shown to modulate PI3K activity, which is crucial for cellular signaling pathways related to growth and metabolism. It can potentially affect cancer cell proliferation by altering these pathways .
- Beta-3 Adrenergic Receptor Modulation : Studies have demonstrated that this compound acts as an antagonist at the beta-3 adrenergic receptor, improving cardiac contractility without causing cardiotoxic effects. This makes it a candidate for treating heart failure .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
In vitro studies have indicated that this compound possesses significant anticancer properties. For instance:
- Cytotoxicity Against Cancer Cell Lines : The compound has shown promising results in inhibiting the growth of several cancer cell lines, including breast and lung cancer cells. Its mechanism involves inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of this compound:
- COX Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. In particular, it demonstrated dual inhibition of COX-1 and COX-2 activities in experimental models .
Case Studies and Experimental Findings
Several studies have provided insights into the efficacy of this compound:
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | Amidines, Et₃N, THF, 48h | 65–75 | ≥95 | |
| Chlorination | POCl₃, Me₂NPh, 105–110°C | 80 | 98 | |
| Iodination | I₂, tert-butyl protection, 1h | 70 | 95 |
Basic: How is structural characterization of this compound and its derivatives performed?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is employed:
- NMR/LC-MS : Confirm molecular structure and purity. For example, ¹H/¹³C NMR identifies proton environments, while LC-MS verifies molecular weight .
- X-ray Crystallography : Determines precise bond angles and conformations. Monoclinic crystals (space group P2₁/c) with unit cell dimensions a = 12.1720 Å, b = 8.0444 Å, and c = 18.7716 Å have been reported for related oxazine derivatives .
Advanced: What strategies address metabolic instability in this compound derivatives?
Methodological Answer:
Metabolic instability often arises from oxidative liability at the benzylic ether position . Mitigation strategies include:
- Structural Modifications : Introducing electron-withdrawing groups (e.g., halogens) to reduce oxidation susceptibility .
- Backbone Optimization : Translocation of the amide group (e.g., dihydropyrazolo[1,5-a]pyrimidine cores) improves metabolic turnover while retaining ligand efficiency .
- In Silico Modeling : Predict metabolic hotspots using software like Schrödinger Suite to guide synthetic efforts.
Advanced: How does this compound interact with biological targets such as IAP or corticotropin-releasing factor receptors?
Methodological Answer:
- IAP Antagonism : Derivatives act as inhibitors of apoptosis proteins (IAPs) by binding to BIR domains, promoting caspase activation. Patent data highlights pyrido-oxazines as key scaffolds for anticancer drug development .
- CRF-1 Receptor Antagonism : 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-ones show affinity for CRF-1 receptors, validated via radioligand binding assays (IC₅₀ < 100 nM) .
- Experimental Design : Use HEK293 cells transfected with target receptors for in vitro screening, followed by pharmacokinetic studies in rodent models.
Advanced: What analytical techniques resolve challenges in quantifying trace impurities or degradation products?
Methodological Answer:
- HPLC-PDA/MS : Detects impurities at ≤0.1% levels. For example, ofloxacin N-oxide (a degradation product) is quantified using a C18 column with 0.1% formic acid mobile phase .
- Elemental Analysis : Validates stoichiometry (e.g., C₇H₈N₂O for the parent compound) .
- Stability Studies : Accelerated thermal stress (40°C/75% RH for 6 months) identifies degradation pathways .
Advanced: How do structural variations (e.g., halogenation) influence physicochemical and pharmacological properties?
Methodological Answer:
- Halogenation : Bromo or iodo substituents at position 6 enhance lipophilicity (logP +0.5) and receptor binding affinity. For example, 6-bromo derivatives show 2-fold higher activity in IAP inhibition assays .
- Steric Effects : tert-Butyl carbamate protection at N1 improves solubility (>2 mg/mL in PBS) while maintaining metabolic stability .
Q. Table 2: Impact of Substituents on Properties
| Derivative | logP | Solubility (mg/mL) | IC₅₀ (IAP) |
|---|---|---|---|
| Parent | 1.2 | 0.5 | 1.8 µM |
| 6-Bromo | 1.7 | 0.3 | 0.9 µM |
| tert-Butyl | 1.5 | 2.1 | 1.2 µM |
Basic: What are the recommended storage and handling protocols for this compound?
Methodological Answer:
- Storage : 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
- Handling : Use gloves and PPE in fume hoods due to potential irritancy (LD₅₀ > 500 mg/kg in rats) .
Advanced: How can computational methods guide the design of novel derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
